N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide
Brand Name: Vulcanchem
CAS No.: 112032-69-6
VCID: VC20863699
InChI: InChI=1S/C5H10N4O2/c1-2-3(10)8-9-4(6)5(7)11/h2H2,1H3,(H2,6,9)(H2,7,11)(H,8,10)
SMILES: CCC(=O)NN=C(C(=O)N)N
Molecular Formula: C5H10N4O2
Molecular Weight: 158.16 g/mol

N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide

CAS No.: 112032-69-6

Cat. No.: VC20863699

Molecular Formula: C5H10N4O2

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide - 112032-69-6

Specification

CAS No. 112032-69-6
Molecular Formula C5H10N4O2
Molecular Weight 158.16 g/mol
IUPAC Name N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide
Standard InChI InChI=1S/C5H10N4O2/c1-2-3(10)8-9-4(6)5(7)11/h2H2,1H3,(H2,6,9)(H2,7,11)(H,8,10)
Standard InChI Key VCFBXZCODRKGEE-UHFFFAOYSA-N
Isomeric SMILES CCC(=O)N/N=C(/C(=O)N)\N
SMILES CCC(=O)NN=C(C(=O)N)N
Canonical SMILES CCC(=O)NN=C(C(=O)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator